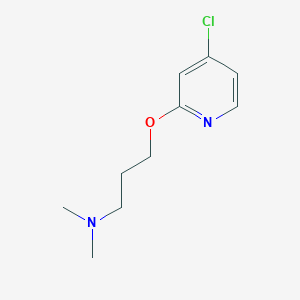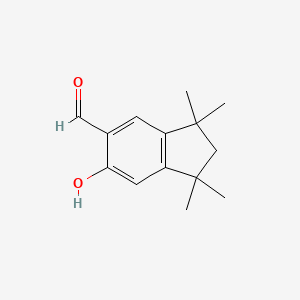
4-(1-Methoxypropyl)naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methoxypropyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₄H₁₇NO . It is a derivative of naphthalene, featuring a methoxypropyl group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxypropyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with methoxypropylamine. One common method includes the alkylation of naphthalene with 1-bromo-3-methoxypropane, followed by amination with ammonia or an amine source under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation and amination reactions. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-4-(1-Methoxypropyl)naphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-(1-Methoxypropyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(1-Methoxypropyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions .
Comparación Con Compuestos Similares
1-Naphthylamine: A simpler derivative of naphthalene with an amino group.
2-Naphthylamine: Another naphthalene derivative with the amino group in a different position.
Naphthalene-1-methanol: A naphthalene derivative with a methanol group instead of an amine.
Uniqueness: 4-(1-Methoxypropyl)naphthalen-1-amine is unique due to the presence of both a methoxypropyl group and an amino group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C14H17NO |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
4-(1-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-14(16-2)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,14H,3,15H2,1-2H3 |
Clave InChI |
RQQHIBSIEOQSPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C2=CC=CC=C21)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)

![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11886620.png)


![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)


![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)
